(6S)-4-benzyl-6-methylpiperazin-2-one
Description
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
(6S)-4-benzyl-6-methylpiperazin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-10-7-14(9-12(15)13-10)8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,15)/t10-/m0/s1 |
InChI Key |
YOWDLUNPZVDDRV-JTQLQIEISA-N |
Isomeric SMILES |
C[C@H]1CN(CC(=O)N1)CC2=CC=CC=C2 |
Canonical SMILES |
CC1CN(CC(=O)N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (6S)-4-benzyl-6-methylpiperazin-2-one with structurally related piperazinones:
Key Observations:
- Substituent Effects: The benzyl group in (6S)-4-benzyl-6-methylpiperazin-2-one contributes to moderate lipophilicity, whereas hydroxybenzyl () or hydroxymethyl () groups increase polarity.
- Stereochemistry : The S-configuration at C6 in the target compound and (3S,6S)-3,6-bis(4-hydroxybenzyl)piperazin-2-one () may influence chiral recognition in biological systems.
Preparation Methods
Enzyme Selection and Substrate Design
The biocatalytic synthesis of (6S)-4-benzyl-6-methylpiperazin-2-one leverages amine transaminases (ATAs) to establish the stereocenter at position 6. These enzymes catalyze the transfer of an amino group from a donor (e.g., isopropylamine) to a ketone precursor, yielding chiral amines with high enantioselectivity. The substrate for this reaction, N-(2-oxopropyl)glycine benzyl ester, is synthesized via esterification of glycine with benzyl bromide, followed by keto-group introduction using acetonedicarboxylate.
Reaction Optimization
Critical parameters for the transamination step include:
-
pH : Optimal activity is observed at pH 7.5–8.0, stabilizing the enzyme-substrate complex.
-
Temperature : Reactions proceed at 30–37°C to balance enzyme stability and reaction rate.
-
Cofactor Recycling : Pyridoxal-5′-phosphate (PLP) is regenerated using alanine dehydrogenase, minimizing stoichiometric cofactor use.
Post-transamination, spontaneous cyclization occurs under aqueous conditions, forming the piperazin-2-one ring. The benzyl group remains intact due to the mild reaction milieu, avoiding debenzylation side reactions.
Scalability and Yield
Preparative-scale experiments (10–50 mmol) demonstrate isolated yields of 70–90% for analogous piperazinones, with enantiomeric excess ≥99%. The method’s robustness is attributed to the absence of harsh reagents, enabling direct isolation via crystallization or chromatography.
Table 1: Biocatalytic Synthesis of (6S)-4-Benzyl-6-Methylpiperazin-2-One
| Parameter | Value |
|---|---|
| Starting Material | N-(2-Oxopropyl)glycine benzyl ester |
| Enzyme | (S)-Selective ATA |
| Reaction Time | 24–48 h |
| Yield | 85% (isolated) |
| ee | ≥99% |
| Cyclization Conditions | Aqueous, pH 7.5, 25°C |
Traditional Chemical Synthesis
Reductive Amination and Cyclization
Classical approaches involve reductive amination of β-keto esters with benzylamine, followed by acid-catalyzed cyclization. For example, methyl 3-oxopentanoate reacts with benzylamine under hydrogenation conditions (H₂, Pd/C) to form a secondary amine, which undergoes cyclization in HCl/EtOH to yield racemic 4-benzyl-6-methylpiperazin-2-one. Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid) achieves the (6S)-enantiomer but with diminished efficiency (30–40% yield).
Solid-Phase Peptide Synthesis (SPPS)
SPPS strategies employ Fmoc-protected amino acids anchored to resin. After sequential coupling of methylglycine and benzylamine derivatives, cleavage and cyclization yield the target compound. While this method permits rapid diversification, epimerization during coupling steps often reduces enantiopurity (ee: 80–90%).
Comparative Analysis of Methods
Table 2: Method Comparison for (6S)-4-Benzyl-6-Methylpiperazin-2-One Synthesis
| Method | Yield | ee | Scalability | Key Advantage |
|---|---|---|---|---|
| Biocatalytic | 85% | ≥99% | High | Stereoselectivity, mild conditions |
| Reductive Amination | 40% | 50–60% | Moderate | Low cost, established protocol |
| SPPS | 60% | 80–90% | Low | Modularity for derivatives |
The biocatalytic route surpasses traditional methods in stereochemical fidelity and efficiency, making it the preferred choice for industrial applications.
Mechanistic Insights and Stereochemical Control
Transaminase Catalysis
ATAs operate via a ping-pong mechanism, wherein the ketone substrate displaces the enzyme’s pyridoxamine cofactor, forming a quinonoid intermediate. Protonation at the si-face of the intermediate dictates the (S)-configuration at C6, as confirmed by X-ray crystallography of ATA-substrate complexes.
Cyclization Kinetics
Industrial Applications and Process Considerations
Large-scale production of (6S)-4-benzyl-6-methylpiperazin-2-one employs continuous-flow bioreactors to enhance enzyme turnover and reduce costs. Immobilized ATAs on silica supports retain >90% activity over 10 cycles, underscoring their operational stability . Downstream purification via antisolvent crystallization (e.g., using MTBE) achieves >99.5% purity, meeting pharmaceutical-grade standards.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (6S)-4-benzyl-6-methylpiperazin-2-one, and how can reaction conditions be optimized for yield and stereochemical purity?
- Methodological Answer : The synthesis typically involves coupling benzyl groups to a piperazine core, followed by stereoselective methylation. Key steps include:
- Use of coupling agents like EDCI/HOBt for amide bond formation (common in piperazine derivatives) .
- Chiral resolution via recrystallization or chiral chromatography to isolate the (6S)-enantiomer .
- Optimization of solvent polarity (e.g., acetonitrile or DMF) and temperature (reflux conditions) to enhance stereochemical control .
Q. What analytical techniques are recommended for characterizing (6S)-4-benzyl-6-methylpiperazin-2-one?
- Methodological Answer : A tiered analytical approach is critical:
- Purity : Reverse-phase HPLC with UV detection (λ = 210–254 nm) and pharmacopeial-grade reference standards .
- Structural Confirmation : H/C NMR for backbone assignments and 2D-COSY for coupling interactions; high-resolution mass spectrometry (HRMS) for molecular formula validation .
- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and polymorphic behavior .
Q. How can researchers design biological activity assays for this compound, particularly in enzyme inhibition studies?
- Methodological Answer :
- Target Selection : Align with theoretical frameworks (e.g., piperazine-based kinase or protease inhibitors) .
- Assay Design : Use fluorescence-based enzymatic assays (e.g., FRET substrates) with positive controls (e.g., known piperazine inhibitors) .
- Dose-Response Analysis : Apply nonlinear regression models (e.g., Hill equation) to calculate IC values .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for (6S)-4-benzyl-6-methylpiperazin-2-one be resolved?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (pH, temperature, solvent concentration) across labs .
- Meta-Analysis : Compare data against structurally analogous compounds (e.g., 4-benzylpiperazine derivatives) to identify structure-activity outliers .
- Theoretical Alignment : Reconcile discrepancies using molecular docking simulations to assess target binding vs. off-target effects .
Q. What strategies are effective for resolving stereochemical ambiguities in derivatives of this compound?
- Methodological Answer :
- Advanced Spectroscopy : X-ray crystallography for absolute configuration determination; NOESY NMR to analyze spatial proximity of substituents .
- Computational Modeling : Density functional theory (DFT) to predict stable conformers and compare with experimental CD spectra .
Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?
- Methodological Answer :
- Mechanistic Studies : Link its activity to pathways (e.g., neurotransmitter modulation for CNS targets) using gene expression profiling .
- Comparative Studies : Benchmark against FDA-approved piperazine drugs (e.g., antipsychotics) to identify novel pharmacophores .
Q. What experimental designs mitigate batch-to-batch variability in synthetic protocols?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., catalyst loading, reaction time) .
- In-Process Controls : Real-time monitoring via inline FTIR or Raman spectroscopy .
- Statistical Analysis : Apply ANOVA to identify significant variability sources .
Methodological Considerations for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
